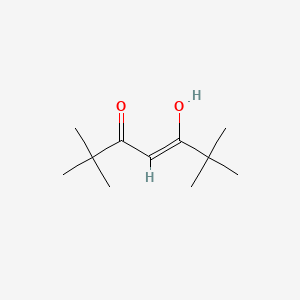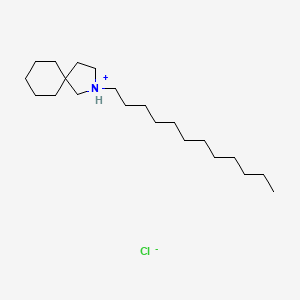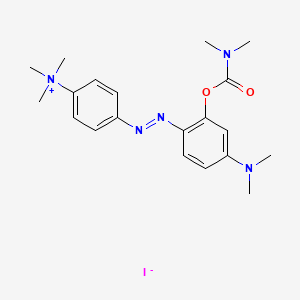
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide is a complex organic compound with a unique structure that includes multiple dimethylamino groups and an azo linkage
Méthodes De Préparation
The synthesis of Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a dimethylamino-substituted phenol. The final step involves the esterification of the resulting azo compound with dimethylcarbamic acid and subsequent methylation to form the methiodide salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups and azo linkage allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide can be compared with other similar compounds such as:
Carbamic acid, dimethyl-, 3-(methylamino)phenyl ester: Similar in structure but lacks the azo linkage and additional dimethylamino groups.
Carbamic acid, N,N-dimethyl-, 3-[(1R)-1-(dimethylamino)ethyl]phenyl ester: Contains a different substitution pattern and lacks the azo linkage. The uniqueness of this compound lies in its multiple dimethylamino groups and azo linkage, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72066-27-4 |
|---|---|
Formule moléculaire |
C20H28IN5O2 |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1 |
Clé InChI |
IEMPLLSEVZGIGI-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


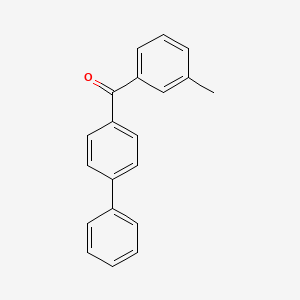

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)

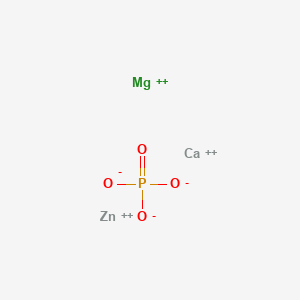

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

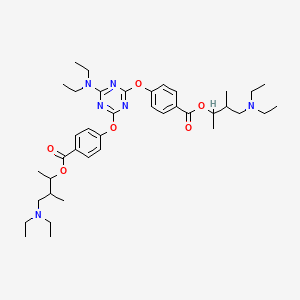


![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
